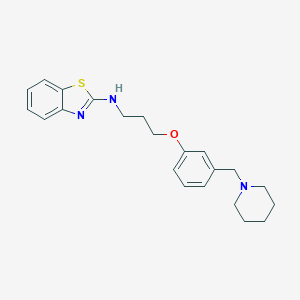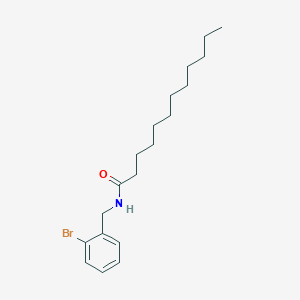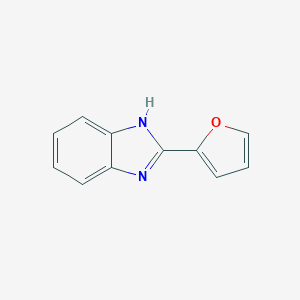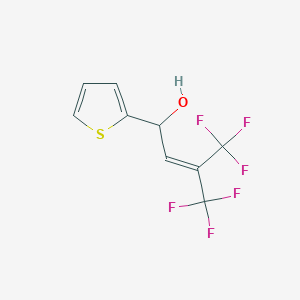
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, also known as TFP, is a chemical compound that has gained significant attention in recent years due to its potential in scientific research applications. TFP is a fluorinated alcohol that has been found to possess unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves its interaction with ion channels. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to bind to specific sites on the ion channel, thereby blocking the passage of ions through the channel. This results in a decrease in the activity of the ion channel, which can have various physiological effects depending on the type of ion channel being inhibited.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol depend on the type of ion channel being inhibited. For example, inhibition of the voltage-gated potassium channel by 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol can lead to an increase in neuronal excitability, which can result in seizures and other neurological disorders. Inhibition of the transient receptor potential channel by 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol can lead to a decrease in pain sensation, making it a potential therapeutic agent for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol in lab experiments is its potency as an ion channel inhibitor. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a highly effective inhibitor of several types of ion channels, making it a valuable tool for studying the role of ion channels in various physiological processes. However, one of the limitations of using 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol in lab experiments is its potential toxicity. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol. One potential area of research is the development of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol analogs with improved potency and selectivity for specific ion channels. Another potential area of research is the use of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol as a therapeutic agent for the treatment of various neurological disorders, including epilepsy and chronic pain. Additionally, further research is needed to better understand the mechanism of action of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol and its potential toxicity in different cell types.
Conclusion:
In conclusion, 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, or 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, is a valuable tool for studying various biochemical and physiological processes. Its potency as an ion channel inhibitor makes it a valuable tool for studying the role of ion channels in various physiological processes. While there are limitations to its use in lab experiments, there are several future directions for research involving 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol, including the development of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol analogs and the use of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol as a therapeutic agent for the treatment of various neurological disorders.
Synthesemethoden
The synthesis of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves a multistep process that requires expertise in organic synthesis. The most commonly used method for synthesizing 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves the reaction of 2-thiophenecarboxaldehyde with trifluoromethyl vinyl ketone in the presence of a base. The resulting product is then reduced with sodium borohydride to yield 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol. Other methods for synthesizing 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.
Wissenschaftliche Forschungsanwendungen
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a valuable tool for studying various biochemical and physiological processes. One of the most significant applications of 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol is in the study of ion channels, which are membrane proteins that allow the passage of ions across cell membranes. 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has been found to be a potent inhibitor of several types of ion channels, including the voltage-gated potassium channel and the transient receptor potential channel. This makes 1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol a valuable tool for studying the role of ion channels in various physiological processes, including muscle contraction and neuronal signaling.
Eigenschaften
CAS-Nummer |
100482-55-1 |
|---|---|
Produktname |
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol |
Molekularformel |
C9H6F6OS |
Molekulargewicht |
276.2 g/mol |
IUPAC-Name |
4,4,4-trifluoro-1-thiophen-2-yl-3-(trifluoromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C9H6F6OS/c10-8(11,12)7(9(13,14)15)4-5(16)6-2-1-3-17-6/h1-5,16H |
InChI-Schlüssel |
DTHGYDUZALFGDB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O |
Kanonische SMILES |
C1=CSC(=C1)C(C=C(C(F)(F)F)C(F)(F)F)O |
Synonyme |
1-(2-Thienyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



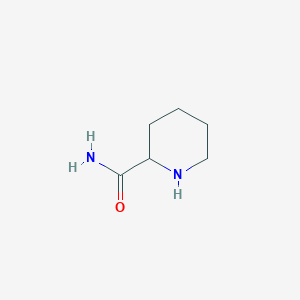

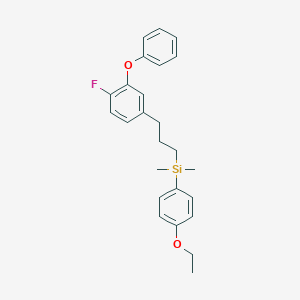
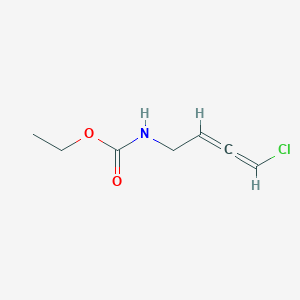
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)


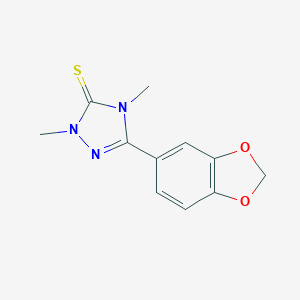
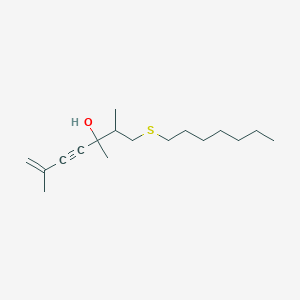
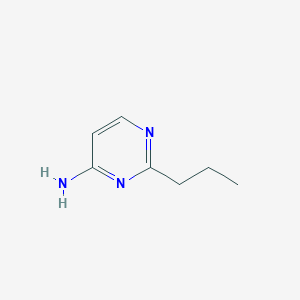
![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
